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Compound of Interest

Compound Name: 1-(1-Bromoethyl)-2-fluorobenzene

Cat. No.: B1286439 Get Quote

CAS Number: 405931-46-6

This technical guide provides a comprehensive overview of 1-(1-Bromoethyl)-2-
fluorobenzene, a halogenated aromatic compound with applications in scientific research,

particularly in the field of proteomics. This document is intended for researchers, scientists, and

professionals in drug development and related fields.

Chemical and Physical Properties
1-(1-Bromoethyl)-2-fluorobenzene is a chemical compound with the molecular formula

C₈H₈BrF and a molecular weight of 203.05 g/mol .[1] While specific experimentally determined

physical properties such as boiling point and density are not readily available in the public

domain, data for the closely related compound 1-bromo-2-fluorobenzene can offer some

context. For instance, 1-bromo-2-fluorobenzene is a clear, colorless liquid with a boiling point of

155 °C and is insoluble in water.[2] It is crucial to note that the addition of the bromoethyl group

will alter these properties.

Table 1: Physicochemical Data for 1-(1-Bromoethyl)-2-fluorobenzene and a Related

Compound
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Property
1-(1-Bromoethyl)-2-
fluorobenzene

1-Bromo-2-fluorobenzene
(for comparison)

CAS Number 405931-46-6[1] 1072-85-1[3][4]

Molecular Formula C₈H₈BrF[1] C₆H₄BrF[3][4]

Molecular Weight 203.05 g/mol [1] 175.00 g/mol [3][4]

Appearance Not specified Clear, colorless liquid[2]

Boiling Point Not available 155 °C[2]

Solubility in Water Not specified Insoluble[2]

Purity
≥95% (as commercially

available)[1]

99% (as commercially

available)[4]

Synthesis and Reactivity
Synthesis
A detailed, peer-reviewed synthesis protocol specifically for 1-(1-Bromoethyl)-2-
fluorobenzene is not prominently available in the searched literature. However, its synthesis

can be logically inferred from standard organic chemistry reactions. A plausible synthetic route

would involve the bromination of 1-ethyl-2-fluorobenzene at the benzylic position. This can be

typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such

as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride, under UV

irradiation.

Hypothetical Synthesis Workflow:
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Caption: Hypothetical synthesis of 1-(1-Bromoethyl)-2-fluorobenzene.

Reactivity
The reactivity of 1-(1-Bromoethyl)-2-fluorobenzene is dictated by the presence of the

bromoethyl group on the fluorinated benzene ring. The benzylic bromine is a good leaving

group, making the compound susceptible to nucleophilic substitution reactions (both SN1 and

SN2 mechanisms are possible, depending on the nucleophile and reaction conditions).[5] The

stability of the benzylic carbocation intermediate would favor SN1 pathways.[6] The aromatic

ring can undergo electrophilic substitution, although the fluorine atom (an ortho-, para-director)

and the bromoethyl group will influence the position of substitution.
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Experimental Protocols
As specific experimental protocols for 1-(1-Bromoethyl)-2-fluorobenzene are not widely

published, the following are generalized protocols for reactions that this compound would likely

undergo.

General Protocol for Nucleophilic Substitution
This protocol describes a general procedure for reacting 1-(1-Bromoethyl)-2-fluorobenzene
with a generic nucleophile.

Materials:

1-(1-Bromoethyl)-2-fluorobenzene

Nucleophile (e.g., sodium cyanide, sodium azide, an alcohol, or an amine)

Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)

Inert gas atmosphere (e.g., nitrogen or argon)

Standard glassware for organic synthesis

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve 1-(1-Bromoethyl)-2-
fluorobenzene in the chosen anhydrous solvent.

Add the nucleophile to the solution. The stoichiometry will depend on the specific nucleophile

and desired reaction.

Stir the reaction mixture at an appropriate temperature (ranging from room temperature to

reflux, depending on the reactivity of the nucleophile).

Monitor the reaction progress using a suitable technique, such as thin-layer chromatography

(TLC) or gas chromatography (GC).

Upon completion, quench the reaction by adding water or an appropriate aqueous solution.
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Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by a suitable method, such as column chromatography or

distillation.

Reaction Workflow for Nucleophilic Substitution:

Dissolve 1-(1-Bromoethyl)-2-fluorobenzene
and Nucleophile in Solvent

Stir at Appropriate Temperature

Monitor Reaction (TLC/GC)

Quench, Extract, Wash, Dry

Reaction Complete

Purify (Chromatography/Distillation)

Final Product
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Click to download full resolution via product page

Caption: General workflow for a nucleophilic substitution reaction.

Applications in Proteomics
1-(1-Bromoethyl)-2-fluorobenzene is described as a brominated fluorobenzene compound for

proteomics research.[1] While specific protocols are not detailed in the available literature, its

structure suggests utility as a chemical probe for protein alkylation, particularly targeting

nucleophilic amino acid residues like cysteine. The bromoethyl group can act as a reactive

handle to covalently label proteins.

Potential Application Workflow in Proteomics:

Protein Labeling

Sample Preparation

Mass Spectrometry Analysis

Data Analysis

Incubate Protein Sample with
1-(1-Bromoethyl)-2-fluorobenzene

Enzymatic Digestion
(e.g., Trypsin)

LC-MS/MS Analysis

Identify Labeled Peptides
and Proteins

Click to download full resolution via product page

Caption: Potential workflow for protein labeling in proteomics.
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Spectral Data
Detailed, publicly available spectral data (NMR, IR, MS) specifically for 1-(1-Bromoethyl)-2-
fluorobenzene is limited. However, characteristic spectral features can be predicted based on

its structure.

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton

(CH-Br) coupled to the methyl protons, and a doublet for the methyl group (CH₃). The

aromatic protons would appear as a complex multiplet in the aromatic region.

¹³C NMR: The carbon NMR would show distinct signals for the two aliphatic carbons and the

eight aromatic carbons. The carbon attached to bromine would be shifted downfield.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak

and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Fragmentation would likely involve the loss of a bromine radical and subsequent

rearrangements of the resulting carbocation.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching

vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a

C-Br stretching vibration.

Safety Information
While a specific safety data sheet (SDS) for 1-(1-Bromoethyl)-2-fluorobenzene is not widely

available, the hazards can be inferred from similar compounds. The related compound, 1-

bromo-2-fluorobenzene, is a flammable liquid and vapor, and may cause skin and eye irritation.

[3] It is prudent to handle 1-(1-Bromoethyl)-2-fluorobenzene with appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a

well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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